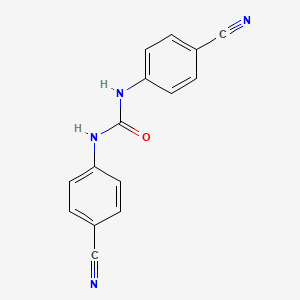

1,3-Bis(4-cyanophenyl)urea

Description

Overview of Urea-Based Architectures in Contemporary Chemistry

The urea (B33335) functional group is a cornerstone in modern chemistry, finding extensive utility from medicinal chemistry to materials science. nih.gov Since Friedrich Wöhler's synthesis of urea in 1828, which marked a pivotal moment in the history of organic chemistry, urea and its derivatives have become central to numerous scientific endeavors. nih.gov The unique capability of the urea moiety to form stable and multiple hydrogen bonds with various receptors and protein targets underpins its significance. nih.gov This ability stems from the two N-H groups acting as hydrogen bond donors and the carbonyl oxygen serving as an excellent hydrogen bond acceptor. encyclopedia.pubmdpi.com

Rationale for Investigating Substituted Diarylurea Systems

Diarylureas, which are urea compounds substituted with two aromatic moieties, represent a particularly important class of urea derivatives. mdpi.com The investigation into substituted diarylurea systems is driven by their versatile and highly tunable nature. nih.gov By introducing various substituents onto the aryl rings, researchers can finely adjust the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for specific biological targets or its self-assembly behavior in materials science. nih.govmdpi.com

The rationale for this intense research focus can be summarized by several key points:

Privileged Scaffold in Drug Discovery: Diarylureas are recognized as a key pharmacophore in numerous drugs, especially in oncology. encyclopedia.pubmdpi.com Compounds like Sorafenib, a multi-targeted kinase inhibitor, feature a diarylurea core and are used in the treatment of various cancers, including hepatocellular and renal cell carcinoma. encyclopedia.pubmdpi.comnih.gov The diarylurea structure is adept at binding to the ATP-binding sites of kinases. nih.gov

Modulation of Physicochemical Properties: The introduction of electron-donating or electron-withdrawing groups on the phenyl rings can modulate the hydrogen-bonding capability of the urea's N-H groups. nih.gov This allows for the rational design of molecules with tailored interaction profiles.

Supramolecular Chemistry and Anion Recognition: The directional hydrogen-bonding capabilities of diarylureas make them excellent building blocks for constructing complex supramolecular architectures, such as gels and capsules. researchgate.netacs.org They are particularly effective as neutral receptors for anions, a field of growing importance due to the role of anions in biological and environmental systems. nih.govacs.org

G-Quadruplex Binding: Substituted diarylureas have been designed to selectively bind to G-quadruplex DNA structures, which are implicated in cancer and other diseases. nih.gov This provides a pathway for developing novel therapeutic strategies. nih.gov

The ability to systematically modify the structure of diarylureas provides a powerful tool for developing new functional molecules for a wide range of applications. nih.gov

Scope and Research Significance of 1,3-Bis(4-cyanophenyl)urea

This compound is a specific diarylurea derivative that has garnered significant interest in materials science and supramolecular chemistry. Its structure features a central urea core linked to two phenyl rings, with each ring substituted at the para-position with a cyano (nitrile) group. cymitquimica.com The presence of these electron-withdrawing cyano groups significantly influences the compound's electronic properties and its interactions with other molecules. cymitquimica.com

The research significance of this compound is highlighted by its use in several advanced applications:

Precursor for Covalent Triazine Frameworks (CTFs): This compound serves as a dinitrile linker for the synthesis of highly stable, urea-based covalent triazine frameworks (urea-CTFs). mdpi.com These porous materials are created through the ionothermal trimerization of the cyano groups. mdpi.com The resulting urea-CTFs exhibit exceptional thermal and chemical stability, withstanding temperatures up to 550 °C and harsh chemical environments. mdpi.com These properties make them promising candidates for industrial gas separation processes. mdpi.com Specifically, they have shown potential for separating C2 hydrocarbons (acetylene and ethylene) from C1 hydrocarbons (methane) and for CO2 separation from methane (B114726). mdpi.com

Anion Recognition and Binding: Theoretical calculations and experimental studies have shown that diarylureas with electron-withdrawing substituents, such as N,N'-bis(m-cyanophenyl)urea, have enhanced hydrogen-bond donor abilities towards anions and a decreased tendency to self-associate. acs.org This makes them effective linkers in the construction of metal-organic frameworks (MOFs) designed for anion coordination. acs.org Similarly, tripodal urea receptors based on a tris(3-aminopropyl)amine (B1583958) framework and featuring 4-cyanophenyl groups have been synthesized and studied for their anion binding properties. nih.govscispace.com These receptors bind various anions through hydrogen-bonding interactions. nih.govscispace.com

The structural and electronic properties of this compound make it a valuable building block in the rational design of functional materials and supramolecular systems.

Compound Data

Below are tables detailing the chemical compounds mentioned in this article.

Interactive Data Table: Main Compound

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|

Interactive Data Table: Mentioned Compounds

| Compound Name | Role/Context |

|---|---|

| Sorafenib | Anticancer drug with a diarylurea scaffold. encyclopedia.pubmdpi.comnih.gov |

| Urea | Parent compound, fundamental in organic and biochemistry. nih.gov |

| N,N'-bis(m-cyanophenyl)urea | Diarylurea studied for its structural diversity and anion binding. acs.orgacs.org |

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(4-cyanophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O/c16-9-11-1-5-13(6-2-11)18-15(20)19-14-7-3-12(10-17)4-8-14/h1-8H,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOGYSFAFGNJST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC(=O)NC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 1,3 Bis 4 Cyanophenyl Urea

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is employed to identify the characteristic functional groups present in 1,3-Bis(4-cyanophenyl)urea. The infrared spectrum reveals distinct absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key vibrational frequencies observed in the FT-IR spectrum (typically recorded using KBr pellets) include:

N-H stretching: A prominent band in the region of 3300-3400 cm⁻¹, characteristic of the N-H bonds in the urea (B33335) linkage. For a related diselenide derivative, N′,N′′′-(diselanediyldibenzene-4,1-diyl)bis[1-(4-cyanophenyl)urea], this peak appears at 3367 cm⁻¹. nih.gov

C≡N stretching: A sharp, strong absorption band around 2220-2230 cm⁻¹, which is indicative of the nitrile functional group. In covalent triazine frameworks synthesized from this compound, the monomer shows a nitrile peak at 2226 cm⁻¹. mdpi.com

C=O stretching: A strong absorption band typically found between 1640 and 1690 cm⁻¹, corresponding to the carbonyl group of the urea. For the aforementioned diselenide derivative, this peak is observed at 1689 cm⁻¹. nih.gov

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region are attributed to the vibrations of the carbon-carbon double bonds within the phenyl rings.

Table 3: Key FT-IR Absorption Bands for this compound and Related Analogs

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| ~3367 | N-H Stretch | Urea | nih.gov |

| ~2226 | C≡N Stretch | Nitrile | mdpi.com |

| ~1689 | C=O Stretch | Urea | nih.gov |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a crucial analytical technique used to confirm the molecular weight and elemental composition of this compound. Electrospray ionization mass spectrometry (ESI-MS) is a common method for analyzing such compounds. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is then measured, which allows for the determination of the molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental formula of the compound. For example, a related compound, 1-(4-cyanophenyl)-3-phenylurea, shows an [M+H]⁺ peak at m/z 238.1 in its ESI-MS spectrum. mdpi.com

X-ray Crystallography for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction of this compound

Although the specific crystal structure of this compound has not been reported, studies on analogous compounds are common. For instance, the analysis of related diarylureas reveals that the urea group typically facilitates the formation of one-dimensional hydrogen-bonded chains, a common motif in supramolecular chemistry. However, the presence and position of substituents, such as the cyano group, can significantly alter this packing. In the case of the related 1,3-bis(o-cyanophenyl)urea, the typical intermolecular hydrogen bonding is absent acs.org.

Analysis of Crystal Systems and Space Groups

The crystal system and space group are fundamental properties derived from single-crystal X-ray diffraction data, describing the symmetry of the unit cell and the arrangement of molecules within it. For example, the related compound 1,3-bis(m-cyanophenyl)urea is known to exhibit polymorphism, crystallizing in multiple forms with different space groups, including a monoclinic P2₁/c space group for one of its polymorphs. crystallography.netresearchgate.net Another related compound, 1,3-diphenylurea, has been reported to crystallize in an orthorhombic system with the space group Pna2₁ researchgate.net. Without experimental data for this compound, its crystal system and space group remain undetermined.

Conformational Analysis in the Solid State

The solid-state conformation of diaryl ureas is of significant interest, as the relative orientation of the two aryl rings and the planarity of the urea moiety influence the crystal packing and physical properties. Generally, N,N'-disubstituted ureas can adopt several conformations, with a trans-trans arrangement being common in the solid state. rsc.org

Analysis of a closely related para-substituted compound, 1,3-bis(4-nitrophenyl)urea, revealed torsion angles between the urea group and the phenyl rings of 11.50° and -18.19°, with a dihedral angle of 23° between the two phenyl rings. This indicates a relatively planar conformation. In contrast, the ortho-substituted isomer exhibits a much larger inter-ring angle of 88° due to steric hindrance. The conformation of this compound in the solid state, including critical dihedral and torsion angles, can only be definitively known through experimental single-crystal X-ray diffraction analysis, which is not currently available.

Supramolecular Chemistry and Non Covalent Interactions of 1,3 Bis 4 Cyanophenyl Urea

Hydrogen Bonding Motifs in Urea (B33335) Derivatives

Hydrogen bonds are the primary directional forces responsible for the self-assembly of urea derivatives. The urea group contains two N-H moieties, which act as hydrogen bond donors, and a carbonyl C=O group, where the oxygen atom acts as a hydrogen bond acceptor. This arrangement facilitates the formation of strong and highly directional intermolecular connections.

The most fundamental and prevalent interaction in the crystal structures of diaryl ureas is the hydrogen bond between the N-H proton of one molecule and the carbonyl oxygen of a neighboring molecule. This N-H…O interaction is a recurring and predictable motif in urea chemistry. Typically, each urea molecule participates in four such hydrogen bonds: each of the two N-H groups donates a proton, and the carbonyl oxygen accepts two protons from adjacent molecules. This pattern of interactions results in the formation of a characteristic one-dimensional hydrogen-bonded chain, often described as a "urea tape" or ribbon. researchgate.net In these chains, molecules are linked by translation, creating a robust linear assembly. researchgate.net

| Interaction Type | Donor | Acceptor | Typical Geometry |

| Primary Hydrogen Bond | Urea N-H | Urea C=O | Linear or bifurcated |

The introduction of the cyano group as an ancillary hydrogen bond acceptor can perturb the canonical one-dimensional N-H…O urea tape. While the N-H…O interaction is generally stronger and remains a dominant feature, the N-H…N≡C interaction provides an alternative bonding pathway. In the solid state, this competition can lead to the disruption of the typical 1D hydrogen bonding between urea groups. acs.org Instead of forming simple, isolated chains, the structure may adopt a more complex arrangement where the cyano groups mediate interactions between chains, leading to the formation of higher-dimensional networks. The presence of these additional acceptor sites diversifies the possible supramolecular synthons.

Self-Assembly Processes and Supramolecular Architectures

The specific hydrogen bonding motifs described above are the driving force for the self-assembly of 1,3-Bis(4-cyanophenyl)urea into larger, ordered supramolecular architectures. The process is hierarchical, with primary interactions leading to the formation of simple motifs that subsequently organize into more complex structures.

The primary self-assembly process for this compound, like many other 1,3-disubstituted ureas, is the formation of one-dimensional (1D) chains or columns. This assembly is predominantly driven by the strong and directional N-H…O hydrogen bonds. researchgate.net In the most common motif, molecules are linked head-to-tail, forming infinite linear chains where the urea groups are interconnected. researchgate.net These robust 1D assemblies represent the fundamental building blocks of the crystal structure. The planarity of the urea group and the aromatic rings facilitates a regular, repeating arrangement along the chain axis.

| Supramolecular Motif | Primary Interaction | Resulting Dimension |

| Urea "Tape" or Chain | N-H…O Hydrogen Bonds | One-Dimensional (1D) |

| Layered Network | Inter-chain interactions (e.g., C-H…N) | Two-Dimensional (2D) |

Herstellung von porösen supramolekularen organischen Gerüsten

Die Fähigkeit von 1,3-Bis(4-cyanophenyl)harnstoff, als Baustein für poröse supramolekulare organische Gerüste (Supramolecular Organic Frameworks, SOFs) zu dienen, ist von erheblichem Interesse für Anwendungen in der Gasspeicherung, Separation und Katalyse. Diese Materialien werden durch die Selbstorganisation von Molekülen über gerichtete nicht-kovalente Wechselwirkungen gebildet.

Ein bemerkenswerter Ansatz zur Herstellung solcher Gerüste ist die Synthese von kovalenten Triazin-Gerüsten auf Harnstoffbasis (urea-CTFs). mdpi.com Bei diesem Verfahren wird 1,3-Bis(4-cyanophenyl)harnstoff als Dinitril-Linker verwendet. mdpi.com Die Synthese erfolgt typischerweise ionothermisch unter Verwendung von Zinkchlorid (ZnCl₂) sowohl als Katalysator als auch als Lösungsmittel bei hohen Temperaturen (400 °C und 500 °C). mdpi.com Während dieses Prozesses findet eine Trimerisierung der Cyanogruppen statt, was zur Bildung der hocherwarteten Triazinringe führt, die die Knotenpunkte des kovalenten Gerüsts darstellen. mdpi.com Die Harnstoff-Funktionalitäten bleiben dabei intakt und prägen die Oberflächeneigenschaften der resultierenden Poren.

Die so hergestellten Harnstoff-CTFs weisen eine hohe Stabilität unter sowohl stark sauren als auch basischen Bedingungen auf. mdpi.com Sie zeigen vielversprechende Eigenschaften für die Gastrennung, insbesondere für die Trennung von C2-Kohlenwasserstoffen (Acetylen, Ethylen) von C1-Kohlenwasserstoffen (Methan) sowie für die CO₂/CH₄-Trennung. mdpi.com Die spezifischen Gasaufnahmekapazitäten und Selektivitäten unterstreichen das Potenzial dieser durch 1,3-Bis(4-cyanophenyl)harnstoff gebildeten porösen Materialien. mdpi.com

Tabelle 1: Gasaufnahmekapazitäten von Harnstoff-CTFs bei 273 K und 1 bar

| Gas | Aufnahme (mmol/g) |

| C₂H₂ | 3.86 |

| C₂H₄ | 2.92 |

Diese interaktive Tabelle fasst die Gasaufnahmedaten für die aus 1,3-Bis(4-cyanophenyl)harnstoff synthetisierten kovalenten Triazin-Gerüste zusammen.

Kristall-Engineering und Polymorphie

Das Kristall-Engineering von 1,3-Bis(4-cyanophenyl)harnstoff nutzt die gerichteten Wasserstoffbrückenbindungen der Harnstoffgruppe und die schwächeren Wechselwirkungen der Cyanophenyl-Einheiten, um die Anordnung der Moleküle im Kristallgitter gezielt zu steuern. Dies ermöglicht die Erforschung von Polymorphie, die Bildung von Cokristallen und die Kontrolle der Kristallmorphologie.

Polymorphie, die Fähigkeit einer Verbindung, in mehr als einer Kristallstruktur zu existieren, ist bei Harnstoffderivaten ein bekanntes Phänomen. Obwohl für 1,3-Bis(4-cyanophenyl)harnstoff selbst spezifische Studien zur Polymorphie in der Literatur nur begrenzt verfügbar sind, liefert die Untersuchung eng verwandter Isomere und Derivate wichtige Einblicke.

Eine umfassende Studie zu 1,3-Bis(m-cyanophenyl)harnstoff (mCyPU), einem Isomer des Zielmoleküls, offenbarte eine bemerkenswerte strukturelle Vielfalt. acs.orgconsensus.app Für mCyPU wurden neben der bekannten wasserfreien α-Form und einer Monohydratphase (H-I) drei weitere Polymorphe (β, δ, ε) sowie eine zweite Hydratform (H-II) identifiziert. acs.orgconsensus.app Diese Vielfalt an festen Formen unterstreicht, wie subtile Änderungen in den Kristallisationsbedingungen zu unterschiedlichen Packungsanordnungen führen können. acs.org

Bei vielen symmetrisch substituierten Diphenylharnstoffen ist die Bildung von eindimensionalen Ketten durch Wasserstoffbrückenbindungen zwischen den Harnstoffgruppen ein typisches Motiv. Diese Ketten können sich dann antiparallel oder, seltener, parallel zueinander anordnen, was zu unterschiedlichen polymorphen Formen führt, wie es bei 1,3-Bis(3-fluorophenyl)harnstoff beobachtet wurde. researchgate.net Die Existenz von zwei polymorphen Formen bei 1,3-Bis(m-nitrophenyl)harnstoff zeigt ebenfalls die Neigung dieser Molekülklasse zur Polymorphie. researchgate.net Es ist anzunehmen, dass auch 1,3-Bis(4-cyanophenyl)harnstoff unter bestimmten Kristallisationsbedingungen verschiedene polymorphe Formen ausbilden kann, auch wenn diese noch nicht umfassend charakterisiert wurden.

Die Cokristallisation ist eine leistungsstarke Strategie im Kristall-Engineering, um die physikalisch-chemischen Eigenschaften eines Feststoffs zu modifizieren. Dabei werden zwei oder mehr neutrale Moleküle in einem stöchiometrischen Verhältnis in einem gemeinsamen Kristallgitter angeordnet. Für 1,3-Bis(4-cyanophenyl)harnstoff bieten sich Cokristallisationsstrategien an, die auf die starken Wasserstoffbrücken-Donoreigenschaften der N-H-Gruppen des Harnstoffs abzielen.

Als Cokristall-Partner (Coformer) eignen sich Moleküle, die über starke Wasserstoffbrücken-Akzeptorstellen verfügen. Die Auswahl der Coformer basiert auf dem Prinzip der komplementären Wasserstoffbrückenbildung, bei der robuste und vorhersagbare supramolekulare Synthone gebildet werden. japtronline.com

Potenzielle Wasserstoffbrücken-Akzeptoren für die Cokristallisation:

Carbonsäuren: Die Carboxylgruppe kann als exzellenter Wasserstoffbrücken-Akzeptor fungieren und mit der Harnstoffgruppe ein sogenanntes Säure-Amid-Heterosynthon bilden. nih.gov

Amide und Pyridine: Die Carbonylsauerstoffatome von Amiden oder die Stickstoffatome von Pyridinen sind ebenfalls effektive Akzeptoren.

Phenole: Die Hydroxylgruppen von Phenolen können sowohl als Donoren als auch als Akzeptoren agieren, was zu komplexeren Wasserstoffbrücken-Netzwerken führen kann. nih.gov

Andere Lösungsmittel mit Akzeptor-Funktionen: Moleküle wie Dimethylsulfoxid (DMSO) oder Triphenylphosphinoxid sind bekannt dafür, mit Harnstoffgruppen zu kokristallisieren, indem sie die typische eindimensionale Wasserstoffbrücken-Kette der Harnstoffe aufbrechen und sich selbst als Akzeptoren einfügen. acs.org

Bei der Cokristallisation von 1,3-Bis(m-cyanophenyl)harnstoff wurde beobachtet, dass die Anwesenheit starker Wasserstoffbrücken-Akzeptoren wie DMSO die übliche Harnstoff-Harnstoff-Wasserstoffbrückenbindung stört und zur Bildung von Cokristallen führt. acs.orgconsensus.app Eine ähnliche Strategie wäre für 1,3-Bis(4-cyanophenyl)harnstoff anwendbar, wobei nicht nur die Harnstoffgruppe, sondern auch die schwächeren Akzeptoreigenschaften der Cyanogruppen das resultierende supramolekulare Netzwerk beeinflussen könnten.

Das bei der Kristallisation verwendete Lösungsmittel kann einen tiefgreifenden Einfluss auf die resultierende Festkörperform (Polymorph, Solvat) und die Kristallmorphologie (Form und Größe) haben. mdpi.com Dieser Einfluss beruht auf den spezifischen Wechselwirkungen zwischen den Lösungsmittelmolekülen und den wachsenden Kristallflächen. mdpi.com

Mechanismen des Lösungsmitteleinflusses:

Löslichkeit und Übersättigung: Das Lösungsmittel bestimmt die Löslichkeit der Verbindung bei verschiedenen Temperaturen, was wiederum die Kinetik der Keimbildung und des Kristallwachstums beeinflusst. Unterschiedliche Übersättigungsniveaus können die Bildung verschiedener Polymorphe begünstigen.

Spezifische Adsorption: Lösungsmittelmoleküle können selektiv an bestimmte Kristallflächen adsorbieren. mdpi.com Diese Adsorption kann das Wachstum dieser Flächen hemmen, was zu einer Veränderung der relativen Wachstumsgeschwindigkeiten der verschiedenen Flächen und somit zu einer veränderten Kristallmorphologie führt. mdpi.com Beispielsweise kann die Adsorption eines Lösungsmittels an der am schnellsten wachsenden Fläche diese verlangsamen und das Wachstum anderer Flächen ermöglichen, was zu Kristallen mit einem anderen Aspektverhältnis führt.

Struktur des Lösungsmittels: Die Polarität, die Fähigkeit zur Wasserstoffbrückenbildung und die sterische Hinderung des Lösungsmittels spielen eine entscheidende Rolle. Polare oder wasserstoffbrückenbildende Lösungsmittel können stark mit den polaren Harnstoffgruppen von 1,3-Bis(4-cyanophenyl)harnstoff interagieren.

Studien an 1,3-Bis(m-cyanophenyl)harnstoff haben gezeigt, dass aus unterschiedlichen Wachstumslösungsmitteln unterschiedliche Kristallmorphologien, wie klingen- oder plättchenförmige Kristalle, erhalten werden können. acs.org Es ist davon auszugehen, dass 1,3-Bis(4-cyanophenyl)harnstoff ein ähnliches Verhalten zeigt. Die gezielte Auswahl des Lösungsmittels ist daher ein wichtiges Werkzeug, um nicht nur die gewünschte polymorphe Form zu erhalten, sondern auch die Kristallmorphologie für nachgeschaltete Prozesse wie Filtration und Formulierung zu optimieren.

Tabelle 2: Allgemeiner Einfluss von Lösungsmitteltypen auf die Kristallisation

| Lösungsmitteltyp | Potenzielle Wechselwirkung | Möglicher Effekt auf Morphologie/Polymorphie |

| Pro-tische polare Lösungsmittel (z.B. Ethanol) | Starke Wasserstoffbrückenbindungen mit der Harnstoffgruppe | Kann die Bildung von Solvaten begünstigen oder spezifische Polymorphe stabilisieren. |

| Aprotische polare Lösungsmittel (z.B. Aceton) | Dipol-Dipol-Wechselwirkungen | Kann die Keimbildung und das Wachstum von polaren Kristallflächen beeinflussen. |

| Unpolare Lösungsmittel (z.B. Toluol) | Van-der-Waals-Wechselwirkungen | Begünstigt tendenziell das Wachstum von weniger polaren Flächen. |

Diese interaktive Tabelle illustriert die allgemeinen Prinzipien, wie verschiedene Lösungsmittelklassen die Kristallisation von Molekülen wie 1,3-Bis(4-cyanophenyl)harnstoff beeinflussen können.

Anionenbindung und Erkennungsstudien

Die Harnstoff-Funktionalität ist eine der wichtigsten und am weitesten verbreiteten funktionellen Gruppen für die Gestaltung von synthetischen Anionenrezeptoren. Die Fähigkeit der beiden N-H-Gruppen, als starke und gerichtete Wasserstoffbrücken-Donoren zu agieren, ermöglicht eine effektive Bindung und Erkennung von Anionen.

Das Design von Anionenrezeptoren, die auf dem Harnstoffgerüst basieren, folgt mehreren grundlegenden Prinzipien, die auf die Maximierung der Affinität und Selektivität für ein Zielanion abzielen.

Schlüsselprinzipien:

Wasserstoffbrücken-Donoren: Die Grundlage der Anionenbindung durch Harnstoffe ist die Bildung von zwei Wasserstoffbrückenbindungen zwischen den N-H-Gruppen des Harnstoffs und dem Anion. Die leicht sauren Protonen der N-H-Gruppen, induziert durch die benachbarte elektronenziehende Carbonylgruppe, machen sie zu effektiven Donoren.

Chelat-Effekt: Rezeptoren, die zwei oder mehr Harnstoffeinheiten enthalten, können ein Anion über mehrere Wasserstoffbrückenbindungen binden, was zu einem Chelat-Effekt führt und die Bindungsstärke (Affinität) deutlich erhöht.

Präorganisation: Ein effektiver Rezeptor sollte eine gewisse strukturelle Starrheit aufweisen, die die Harnstoffgruppen in einer für die Bindung des Zielanions günstigen Konformation vororganisiert. Ein starrer, präorganisierter Rezeptor muss weniger Konformationsenergie aufwenden, um das Anion zu binden, was zu einer stärkeren Komplexierung führt.

Komplementarität in Form und Größe: Die räumliche Anordnung der Harnstoffgruppen sollte der Form und Größe des Zielanions entsprechen. Lineare Anionen wie Azid erfordern eine andere Anordnung der Bindungsstellen als tetraedrische Anionen wie Sulfat oder planare Anionen wie Nitrat.

Elektronische Effekte: Die Einführung von elektronenziehenden Gruppen an den Arylringen des Harnstoff-Grundgerüsts, wie die Cyanogruppen in 1,3-Bis(4-cyanophenyl)harnstoff, erhöht die Acidität der N-H-Protonen. Dies verstärkt die Wasserstoffbrückenbindungen und führt zu einer stärkeren Anionenbindung.

Die Harnstoffeinheit kann Anionen auf verschiedene Weisen binden. Sie kann ein kugelförmiges Anion wie Chlorid chelatisieren oder zwei parallele Wasserstoffbrücken zu den Sauerstoffatomen eines Carboxylats oder eines anorganischen Oxoanions ausbilden. Die gezielte Anordnung mehrerer Harnstoffeinheiten auf einem organischen Gerüst ermöglicht die Schaffung von Bindungstaschen, die eine hohe Selektivität für bestimmte Anionen aufweisen.

In diesem Artikel erwähnte Verbindungen

| Verbindungsname |

| 1,3-Bis(4-cyanophenyl)harnstoff |

| 1,3-Bis(m-cyanophenyl)harnstoff |

| 1,3-Bis(3-fluorophenyl)harnstoff |

| 1,3-Bis(m-nitrophenyl)harnstoff |

| Dimethylsulfoxid |

| Triphenylphosphinoxid |

| Zinkchlorid |

Halide Anion Complexation Mechanisms and Selectivity

Derivatives of this compound have been extensively studied as receptors for halide anions. The primary mechanism of complexation involves the formation of hydrogen bonds between the acidic N-H protons of the urea moiety and the anionic guest. This interaction is often characterized by a 1:1 stoichiometry in solution.

The selectivity of these receptors for different halides follows a distinct trend, typically in the order of F⁻ > Cl⁻ > Br⁻ > I⁻. This selectivity is governed by a combination of the anion's basicity and charge density. The highly basic and charge-dense fluoride (B91410) ion forms the strongest hydrogen bonds with the urea protons, resulting in the highest binding affinity.

Structural studies have provided deeper insights into the complexation mechanism. For instance, in the case of a tripodal receptor featuring p-cyanophenyl urea groups, density functional theory (DFT) calculations have shown that a fluoride anion can be held internally by six N-H···F⁻ interactions. In contrast, for larger halides like chloride and bromide, the complexes often adopt a dimeric structure where two anions are bridged by two receptor molecules through hydrogen bonding interactions.

The following table summarizes the binding constants for a tripodal urea receptor with p-cyanophenyl groups with various halide anions in solution, illustrating the pronounced selectivity for fluoride.

| Anion | Binding Constant (log K) |

| F⁻ | 4.51 |

| Cl⁻ | 3.09 |

| Br⁻ | < 1 |

| I⁻ | < 1 |

Influence of Electron-Withdrawing Cyanophenyl Groups on Anion Binding Affinity

The presence of the electron-withdrawing p-cyanophenyl groups on the urea backbone plays a crucial role in enhancing its anion binding affinity. These groups exert a strong negative inductive effect (-I effect), which increases the acidity of the urea N-H protons. This heightened acidity makes them more potent hydrogen bond donors, leading to stronger interactions with anionic guests.

Theoretical calculations and experimental data have consistently demonstrated this effect. The introduction of cyanophenyl substituents leads to a more positive electrostatic potential on the N-H protons, thereby promoting more effective binding of anions. This principle is a cornerstone in the design of synthetic anion receptors, where tuning the electronic properties of the aromatic substituents allows for the modulation of binding strength and selectivity. The enhanced acidity of the urea protons in the presence of cyanophenyl groups has been shown to be a key factor in the increased efficacy of these compounds as anion binders compared to ureas with electron-donating or less electron-withdrawing substituents.

Encapsulation and Fixation of Atmospheric Gases via Anion Interactions

The strong anion binding capabilities of this compound and its derivatives can be harnessed to facilitate the encapsulation and fixation of atmospheric gases, most notably carbon dioxide. This process is often triggered by the presence of a suitable anion, such as fluoride. The anion interacts with the urea receptor, activating it for the capture of CO2.

A significant application of this principle is the use of this compound as a linker in the synthesis of covalent triazine frameworks (CTFs). These porous materials exhibit high stability and are effective in the selective separation of gases. For instance, urea-CTFs have demonstrated notable uptake capacities for acetylene (B1199291) (C2H2), ethylene (B1197577) (C2H4), and carbon dioxide (CO2), showing selectivity over methane (B114726) (CH4).

The mechanism involves the creation of a porous framework with specific binding sites for gas molecules. The inherent polarity and hydrogen bonding capabilities of the urea and triazine functionalities within the framework contribute to the selective adsorption of certain gases. While the gas encapsulation is a direct function of the porous nature of the material, the formation and properties of this porous structure can be influenced by anion interactions during the synthesis, in a process known as anion-templating. The anions can direct the assembly of the framework, thereby influencing its porosity and subsequent gas uptake capabilities.

The table below presents the gas uptake capacities of a urea-based covalent triazine framework (urea-CTF) synthesized from this compound at 273 K and 1 bar.

| Gas | Uptake (mmol/g) |

| C₂H₂ | 3.86 |

| C₂H₄ | 2.92 |

Host-Guest Chemistry with Macrocyclic Urea Derivatives

While the acyclic forms of this compound derivatives have been extensively studied for their anion binding properties, the incorporation of this motif into macrocyclic architectures opens up new avenues in host-guest chemistry. Macrocyclic hosts, such as cyclodextrins, calixarenes, and pillararenes, are well-known for their ability to encapsulate guest molecules within their cavities, leading to a wide range of applications in sensing, catalysis, and materials science.

Bis-urea macrocycles, in general, are known to self-assemble into well-defined columnar structures through a three-centered urea hydrogen bonding motif and aryl stacking interactions. These assemblies can create porous molecular crystals with defined channels capable of encapsulating guest molecules. The dimensions and functionality of these channels can be tuned by modifying the structure of the macrocyclic unit.

Although specific examples of macrocyclic urea derivatives synthesized directly from this compound and their detailed host-guest chemistry are not extensively reported in the reviewed literature, the principles established for other bis-urea macrocycles provide a strong foundation for future research. The inclusion of the cyanophenyl groups in such macrocycles would be expected to enhance their anion binding capabilities and potentially influence their self-assembly and guest encapsulation properties, leading to the development of novel functional materials. The synthesis of such macrocycles can be challenging but can sometimes be facilitated by anion-templating effects, where the anion directs the cyclization reaction to form the macrocyclic product.

Computational and Theoretical Studies of 1,3 Bis 4 Cyanophenyl Urea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules.

DFT calculations are instrumental in predicting the most stable three-dimensional arrangement of atoms in 1,3-Bis(4-cyanophenyl)urea. These calculations typically involve geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

The electronic structure of a molecule is described by its molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule. For urea (B33335) derivatives, DFT calculations can provide precise values for these energy levels.

Table 1: Representative DFT-Calculated Electronic Properties of Aromatic Urea Derivatives

| Property | Description | Typical Calculated Value Range |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.0 to 5.5 eV |

Note: The values presented are typical for aromatic urea derivatives and may vary for this compound. Specific computational studies on this compound are required for precise values.

The self-assembly of this compound into larger structures is governed by non-covalent interactions, primarily hydrogen bonding and π-stacking. DFT calculations can model these interactions with high accuracy.

Hydrogen Bonding: The urea moiety is an excellent hydrogen bond donor (N-H groups) and acceptor (C=O group). DFT can be used to calculate the strength and geometry of these hydrogen bonds, which are fundamental to the formation of one-dimensional tapes or more complex networks in the solid state.

The urea functional group is a well-known motif for anion recognition due to the ability of its N-H groups to act as hydrogen bond donors. DFT calculations are a powerful tool to predict the binding affinity and selectivity of this compound for various anions.

By calculating the energy of the host molecule, the guest anion, and the resulting host-guest complex, the binding energy can be determined. A more negative binding energy indicates a stronger interaction. Such calculations can be performed for a range of anions to predict the selectivity of the receptor. For instance, a study on the closely related 1,3-bis(4-nitrophenyl)urea using DFT showed a clear preference for certain anions over others. researchgate.net Similarly, a tripodal urea receptor incorporating cyanophenyl groups, tris([(4-cyanophenyl)amino]propyl)-urea, has been studied for its anion binding properties, showing a binding trend in the order of F⁻ > H₂PO₄⁻ > HCO₃⁻ > HSO₄⁻ > CH₃COO⁻ > SO₄²⁻ > Cl⁻ > Br⁻ > I⁻. researchgate.netnih.gov

Table 2: Representative Calculated Anion Binding Affinities for Bis-Urea Receptors

| Anion | Receptor Type | Calculated Binding Affinity (kcal/mol) |

| F⁻ | Nitrophenyl-bis-urea | High |

| Cl⁻ | Nitrophenyl-bis-urea | Moderate |

| Br⁻ | Nitrophenyl-bis-urea | Low |

| CH₃COO⁻ | Nitrophenyl-bis-urea | High |

Note: This table illustrates typical trends for similar bis-urea receptors. Specific calculations for this compound are needed for precise values.

Molecular Dynamics Simulations for Supramolecular Dynamics

While DFT is excellent for static systems, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations can be used to study the process of self-assembly and the stability of the resulting supramolecular structures. By simulating a system containing multiple molecules of this compound in a solvent, one can observe the spontaneous formation of aggregates, providing a molecular-level understanding of processes like crystallization or gelation. These simulations can reveal the key intermolecular interactions that drive the assembly and the preferred packing arrangements.

Electrostatic Potential Surface Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas that are rich in electrons and susceptible to electrophilic attack. In this compound, these would be expected around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano groups.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the N-H groups.

Green regions denote areas of neutral potential.

The MEP surface provides a visual representation of the sites involved in intermolecular interactions, such as hydrogen bonding, and helps to explain the anion binding capabilities of the molecule.

Advanced Applications in Materials Science and Engineering

Covalent Triazine Frameworks (CTFs) and Porous Organic Frameworks (POFs)

Covalent Triazine Frameworks (CTFs) are a subclass of Porous Organic Frameworks (POFs) characterized by their robust triazine linkages, which confer exceptional stability. The incorporation of 1,3-Bis(4-cyanophenyl)urea into these frameworks introduces both flexibility and polar functional groups, leading to materials with tailored properties for specific high-performance applications.

In the synthesis of CTFs, this compound serves as a flexible dinitrile linker. mdpi.comnih.govresearchgate.net The molecule's central urea (B33335) group (-NH-CO-NH-) and the rotational freedom of the phenyl rings allow for various conformations, which influences the final structure of the resulting framework. mdpi.comnih.govresearchgate.net The primary motivation for using this specific linker is to embed polar urea and nitrogen-rich triazine sites directly into the porous material's backbone. mdpi.comresearchgate.net These functional groups are intended to enhance the framework's affinity for specific gas molecules, such as carbon dioxide and acetylene (B1199291), thereby improving its performance in gas separation and storage applications. mdpi.comnih.gov

The synthesis of these urea-containing CTFs (termed urea-CTFs) is typically achieved through an ionothermal method. mdpi.comnih.govresearchgate.net This process involves the cyclotrimerization of the nitrile groups of this compound at high temperatures. In a common procedure, zinc chloride (ZnCl₂) is used as both a catalyst and a solvent in a molten state. mdpi.comnih.gov

The synthesis temperature is a critical parameter that dictates the properties of the final material. For instance, urea-CTFs have been synthesized at 400 °C and 500 °C, yielding materials designated as urea-CTF-400-5 and urea-CTF-500-5, respectively. mdpi.comnih.gov These harsh ionothermal conditions generally result in materials that are mostly amorphous rather than crystalline. researchgate.netresearchgate.net

The resulting morphology, as observed through electron microscopy, consists of two-dimensional stacked sheets. mdpi.com The synthesis temperature also affects the particle size and textural properties. The material produced at the lower temperature of 400 °C (urea-CTF-400-5) tends to have larger particles and a more defined sheet-like morphology. mdpi.com Both materials are microporous, but their surface areas and pore volumes differ, as shown in the table below. researchgate.net The lower synthesis temperature yields a material with a higher ratio of micropore volume to total pore volume. researchgate.net

| Material | Synthesis Temperature (°C) | BET Surface Area (m²/g) | Micropore Volume to Total Pore Volume Ratio (Vmicro/Vtot) |

|---|---|---|---|

| urea-CTF-400-5 | 400 | 555 | 0.72 |

| urea-CTF-500-5 | 500 | 928 | 0.61 |

The combination of permanent microporosity and the presence of polar urea and triazine functional groups makes urea-CTFs excellent candidates for gas storage and separation. mdpi.com These frameworks have demonstrated high uptake capacities for C2 hydrocarbons and moderate capacity for CO₂, with notable selectivity over methane (B114726) (CH₄). mdpi.comnih.govresearchgate.net

Urea-CTFs have shown significant promise for the separation of C2 hydrocarbons (acetylene and ethylene) from C1 hydrocarbons (methane), a critical process in the petrochemical industry. mdpi.comnih.gov The frameworks exhibit preferential adsorption of the C2 gases. mdpi.com At 273 K and 1 bar, urea-CTF-400-5 recorded a high acetylene (C₂H₂) uptake of 3.86 mmol/g and an ethylene (B1197577) (C₂H₄) uptake of 2.92 mmol/g. mdpi.comnih.gov

The selectivity of the material, calculated using the Ideal Adsorbed Solution Theory (IAST), underscores its separation potential. The selectivities for C₂H₂/CH₄ and C₂H₄/CH₄ are promising for practical applications. mdpi.comnih.govresearchgate.net

| Material | C₂H₂ Uptake (mmol/g at 1 bar) | C₂H₄ Uptake (mmol/g at 1 bar) | IAST Selectivity (C₂H₂/CH₄) | IAST Selectivity (C₂H₄/CH₄) |

|---|---|---|---|---|

| urea-CTF-400-5 | 3.86 | 2.92 | 16.9 – 20.2 | 8.9 – 12.4 |

| urea-CTF-500-5 | 3.78 | - |

The inherent urea and triazine functionalities also make these CTFs effective for capturing carbon dioxide. mdpi.com The materials demonstrate good selectivity for CO₂ over methane, which is relevant for natural gas purification and carbon capture processes. mdpi.comnih.govresearchgate.net At 1 bar and 273 K, the CO₂ uptakes for urea-CTF-400-5 and urea-CTF-500-5 were 2.8 mmol/g and 3.1 mmol/g, respectively. nih.gov The strong interaction between CO₂ and the framework is evidenced by the high isosteric heat of adsorption (Qₛₜ), which was measured at 48.57 kJ/mol for urea-CTF-500-5. mdpi.com This value suggests strong dipolar and hydrogen-bonding interactions between the CO₂ molecules and the nitrogen-rich sites within the material. mdpi.com

| Material | CO₂ Uptake (mmol/g at 273 K, 1 bar) | Isosteric Heat of Adsorption (Qₛₜ) for CO₂ (kJ/mol) |

|---|---|---|

| urea-CTF-400-5 | 2.8 | - |

| urea-CTF-500-5 | 3.1 | 48.57 |

A key advantage of urea-CTFs synthesized via ionothermal methods is their exceptional stability. mdpi.comresearchgate.net Thermogravimetric analysis (TGA) has shown that the materials are thermally stable up to 450 °C. mdpi.com Furthermore, their chemical and hydrothermal stability is remarkable. The structural integrity and microporosity of the urea-CTFs are maintained even after exposure to harsh chemical environments, including:

Boiling water for 3 days mdpi.com

6 M sodium hydroxide (B78521) (NaOH) solution for 3 days mdpi.com

6 M hydrochloric acid (HCl) solution for 3 days mdpi.com

This high level of stability is crucial for the practical application of these materials in industrial gas separation processes, where high temperatures and acidic or basic contaminants may be present. mdpi.comresearchgate.net

Gas Adsorption and Separation Properties of Urea-CTFs

Potential in Other Functional Materials

The application of this compound is not limited to the areas previously discussed. Its inherent chemical functionalities open doors to its use in a range of other sophisticated materials, including supramolecular polymers, and as a monomer in the synthesis of advanced polymers.

The self-assembly of small molecules into long, ordered, and non-covalently bonded polymeric chains is a cornerstone of supramolecular chemistry. Bis-urea compounds are particularly well-known for their ability to form such supramolecular polymers and, subsequently, gels. This capacity is primarily due to the strong and directional hydrogen bonds that can form between the urea groups of adjacent molecules.

The this compound molecule possesses the key features necessary for supramolecular polymerization. The two urea hydrogens can act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms of the cyano groups can act as hydrogen bond acceptors. This arrangement allows for the formation of one-dimensional hydrogen-bonded chains, which are fundamental to the structure of many supramolecular polymers and gels acs.orgnih.govscispace.comresearchgate.nettue.nl.

While the general principles of bis-urea self-assembly are well-established, specific studies detailing the incorporation of this compound into supramolecular polymers and gels are not extensively documented in the available research. However, based on its molecular structure, it is anticipated that it would form fibrous networks in suitable solvents, leading to gelation. The rigidity of the phenyl rings would likely contribute to the formation of stiff polymer chains, potentially resulting in robust gels. Furthermore, the presence of the cyano groups could influence the solubility and the electronic properties of the resulting supramolecular materials. The self-assembly process is often driven by a combination of hydrogen bonding and π–π stacking interactions between the aromatic rings scispace.com.

While this compound is an achiral molecule, the formation of chiral or helical supramolecular structures from achiral building blocks is a known phenomenon in supramolecular chemistry. However, based on the conducted research, there is no available information on the specific role of this compound in the formation of chiral nanotubes.

In contrast, the utility of this compound in the creation of porous systems has been demonstrated. Specifically, it has been used as a key building block in the synthesis of urea-based covalent triazine frameworks (urea-CTFs). These materials are a class of porous organic polymers with a rigid, nanoporous structure.

In the synthesis of these urea-CTFs, this compound acts as a dinitrile linker. The cyano groups undergo a trimerization reaction to form the triazine rings that constitute the framework's nodes. The urea linkage provides a degree of flexibility and introduces hydrogen-bonding capabilities within the porous structure. These urea-CTFs have shown significant promise in gas separation applications, particularly for C2/C1 hydrocarbon and CO2/CH4 separation. The performance of these materials is attributed to their high stability and specific gas uptake capacities.

Below is an interactive data table summarizing the gas uptake of a urea-CTF synthesized from this compound.

| Gas | Uptake (mmol/g) at 273 K and 1 bar |

| C2H2 | 3.86 |

| C2H4 | 2.92 |

This data highlights the potential of these porous systems in selective gas adsorption.

The presence of two reactive cyano groups makes this compound a valuable monomer for the synthesis of advanced polymers. As demonstrated in the formation of covalent triazine frameworks, the cyano groups can participate in cyclotrimerization reactions to create highly cross-linked and robust polymer networks.

Beyond CTFs, the dinitrile functionality of this compound opens up possibilities for its use in other types of polymerization reactions. For instance, it could potentially be used in the synthesis of polyamines or other nitrogen-containing polymers through reactions involving the cyano groups. The rigid aromatic backbone and the hydrogen-bonding urea moiety would be incorporated into the resulting polymer, influencing its thermal stability, mechanical properties, and intermolecular interactions. The development of new polymers from monomers like this compound is an active area of research aimed at creating materials with enhanced performance characteristics for a variety of applications.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Enhanced Structural Control

Future research will likely prioritize the development of novel synthetic strategies that offer greater control over the final architecture of materials derived from 1,3-Bis(4-cyanophenyl)urea. While ionothermal synthesis has proven effective for creating robust covalent triazine frameworks (CTFs), alternative methods are needed to achieve more precisely defined structures and to access a wider range of topologies. academie-sciences.frmdpi.com

One promising avenue is the exploration of stepwise supramolecular polymerization . This approach involves the controlled, sequential addition of monomers to a growing chain, which could allow for the synthesis of supramolecular polymers with well-defined lengths and block copolymer-like structures. nih.govnih.gov By carefully controlling reaction conditions such as temperature, concentration, and solvent, it may be possible to direct the self-assembly process with high fidelity.

Another area of interest is post-synthetic modification (PSM) of materials derived from this compound. semanticscholar.orgnih.gov For instance, the triazine rings within a CTF could be further functionalized after the initial framework has been synthesized. This would allow for the introduction of new chemical functionalities that were not compatible with the initial high-temperature synthesis conditions. Similarly, in metal-organic frameworks (MOFs) where a derivative of this urea (B33335) compound is used as a linker, the urea group itself could be a site for post-synthetic modification. nih.gov

The table below outlines potential novel synthetic methodologies and the structural control they could afford.

| Methodology | Potential for Structural Control | Relevant Research Areas |

| Stepwise Supramolecular Polymerization | Precise control over polymer length, sequence, and block-like architectures. | Stimuli-responsive materials, self-healing polymers. nih.govrsc.org |

| Post-Synthetic Modification (PSM) | Introduction of diverse functional groups into pre-formed frameworks, enabling tailored surface chemistry and properties. | Catalysis, sensing, gas separation. semanticscholar.orgrsc.org |

| Templated Synthesis | Use of templates (e.g., surfactants, nanoparticles) to guide the formation of porous networks with controlled pore sizes and shapes. | Hierarchically porous materials, drug delivery systems. |

| Mixed-Linker Strategies | Incorporation of multiple linker types into a single framework to fine-tune porosity, stability, and functionality. | MOFs with enhanced catalytic activity, materials with selective adsorption properties. nih.govresearchgate.net |

Advanced Characterization of Dynamic Supramolecular Assemblies

A key feature of materials based on this compound is the dynamic nature of the hydrogen bonds that often govern their supramolecular assembly. Future research will increasingly rely on advanced characterization techniques to probe these dynamic processes in real-time and with high resolution.

Variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the thermodynamics and kinetics of hydrogen bond formation and dissociation. core.ac.uk By monitoring changes in chemical shifts and line shapes as a function of temperature, it is possible to extract valuable information about the strength and lifetime of the hydrogen bonds within a supramolecular assembly. Solid-state NMR can provide insights into the dynamics of these interactions in the bulk state. researchgate.netresearchgate.net

Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) are also expected to play a crucial role. embl-hamburg.deornl.gov These techniques can provide structural information about supramolecular assemblies in solution and in the solid state over a range of length scales. By employing contrast variation methods in SANS, it is possible to selectively highlight different components of a complex assembly, providing a more detailed picture of its structure and organization. nih.gov

The following table summarizes advanced characterization techniques and the insights they can provide into the dynamic nature of this compound-based supramolecular assemblies.

| Technique | Information Gained |

| Variable-Temperature NMR Spectroscopy | Thermodynamic and kinetic parameters of hydrogen bonding, information on molecular motion and exchange processes. core.ac.ukresearchgate.net |

| Small-Angle Neutron Scattering (SANS) | Size, shape, and internal structure of supramolecular assemblies in solution and bulk; can use contrast variation. nih.govornl.gov |

| Small-Angle X-ray Scattering (SAXS) | Similar to SANS, provides information on the overall structure and morphology of assemblies. embl-hamburg.de |

| Cryo-Transmission Electron Microscopy | Direct visualization of self-assembled nanostructures in a vitrified state, preserving their native morphology. |

| Atomic Force Microscopy (AFM) | High-resolution imaging of surface-deposited supramolecular structures, providing information on their morphology and dimensions. |

Rational Design of Functional Materials with Tailored Properties

Building on a deeper understanding of structure-property relationships, future research will focus on the rational design of functional materials based on this compound with properties tailored for specific applications.

In the realm of catalysis , the incorporation of this urea derivative into MOFs or CTFs can create unique catalytic environments. rsc.orgnih.gov The hydrogen-bonding capabilities of the urea group can be harnessed to stabilize transition states or to pre-organize substrates for a reaction. By modifying the aromatic rings of the linker, it is possible to tune the electronic properties of the framework and thereby modulate its catalytic activity. researchgate.netnih.gov

For sensing applications , the fluorescence properties of materials incorporating this compound can be exploited. nih.govcore.ac.uk The binding of an analyte, such as a metal ion or a small organic molecule, to the urea group or another part of the framework could induce a change in the fluorescence emission, allowing for sensitive and selective detection. nih.govresearchgate.net The porous nature of CTFs and MOFs derived from this compound also makes them attractive candidates for gas sensing, where the adsorption of a target gas molecule alters the material's physical or electronic properties.

The table below provides examples of rationally designed functional materials and their potential applications.

| Functional Material Type | Design Principle | Potential Application |

| Catalytic MOF/CTF | Incorporation of catalytically active sites and tuning of the linker's electronic properties. nih.govnih.gov | Selective organic transformations. |

| Fluorescent Sensor | Design of frameworks where analyte binding induces a measurable change in fluorescence. nih.govnih.gov | Detection of heavy metal ions. |

| Gas Separation Membrane | Control of pore size and surface chemistry to achieve selective adsorption and transport of specific gas molecules. academie-sciences.frnih.gov | Carbon capture, hydrogen purification. |

| Stimuli-Responsive Gel | Engineering of supramolecular polymers that undergo a sol-gel transition in response to external stimuli like pH or temperature. rsc.org | Drug delivery, tissue engineering. |

Integration of this compound into Hybrid Materials for Multifunctional Applications

A significant future direction is the integration of this compound-based materials with other classes of materials to create hybrid systems with synergistic and multifunctional properties.

Polymer composites represent a major area of opportunity. nih.gov By incorporating CTFs or supramolecular polymers derived from this compound into a polymer matrix, it is possible to enhance the mechanical, thermal, and electrical properties of the resulting composite. For example, the high thermal stability of a CTF could improve the fire retardancy of a polymer, while the self-healing nature of a supramolecular polymer could impart this property to the composite material. researchgate.net

Graphene-based hybrid materials are another exciting prospect. rsc.orgcnrs.fr The covalent functionalization of graphene or graphene oxide with this compound or the in-situ growth of a CTF on a graphene surface could lead to materials with exceptional electrical conductivity and high surface area. rsc.orgresearchgate.net Such materials could find applications in energy storage devices like supercapacitors and batteries, as well as in electrocatalysis.

The table below details potential hybrid materials and their multifunctional applications.

| Hybrid Material System | Key Features | Potential Multifunctional Applications |

| CTF/Polymer Composites | Enhanced thermal stability, mechanical strength, and potentially self-healing properties. nih.govresearchgate.net | Lightweight structural components, advanced coatings, smart textiles. |

| MOF/Graphene Hybrids | High electrical conductivity, large surface area, and synergistic catalytic or sensing capabilities. rsc.orgrsc.org | High-performance supercapacitors, electrochemical sensors, electrocatalysts for energy conversion. |

| Supramolecular Polymer/Quantum Dot Conjugates | Combination of self-assembly with the unique optical properties of quantum dots. | Bioimaging probes, targeted drug delivery vehicles, advanced optical materials. |

| This compound Functionalized Nanoparticles | Modified surface chemistry of nanoparticles, enabling targeted interactions and controlled assembly. | Drug delivery carriers with enhanced targeting, novel fillers for polymer nanocomposites. |

Q & A

Q. Q1. What is the optimal synthetic route for 1,3-Bis(4-cyanophenyl)urea, and how can purity be ensured?

Methodological Answer: The compound is typically synthesized via urea-forming reactions between 4-cyanophenyl isocyanate and 4-cyanophenylamine under anhydrous conditions. A modified procedure involves using 4-cyanobenzamide as a precursor, reacting it with a coupling agent (e.g., carbonyldiimidazole) in dichloromethane. Purification is achieved via flash chromatography on silica gel with a solvent gradient (e.g., CH₂Cl₂/EtOH, 97:3), yielding >95% purity .

| Key Parameters | Details |

|---|---|

| Reactants | 4-cyanobenzamide, coupling agents |

| Solvent System | Dichloromethane/Ethanol (97:3) |

| Yield | 95% |

| Melting Point | 220°C (confirmed by DSC) |

Structural Confirmation Techniques

Q. Q2. Which spectroscopic and crystallographic methods validate the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Characteristic peaks include:

- 3484 cm⁻¹ (N-H stretching of urea),

- 2219 cm⁻¹ (C≡N stretching),

- 1678 cm⁻¹ (C=O of urea) .

- X-ray Crystallography : For analogous urea derivatives (e.g., N,N'-Bis(4-fluorophenyl)urea), single-crystal X-ray diffraction confirms planar urea cores and hydrogen-bonding networks. This method resolves bond angles and torsional strain in the cyanophenyl groups .

Hydrogen-Bonding and Solubility

Q. Q3. How does hydrogen-bonding influence the solubility and stability of this compound in polar vs. nonpolar solvents?

Methodological Answer: The urea moiety forms intermolecular N-H···O=C hydrogen bonds, leading to low solubility in nonpolar solvents (e.g., hexane). In polar aprotic solvents (e.g., DMF, DMSO), solubility increases due to dipole-dipole interactions. Stability studies in D₂O (pH 7.4, 25°C) show <5% degradation over 24 hours, attributed to hydrogen-bond stabilization .

Experimental Design Tip:

- Conduct solubility assays using the shake-flask method across solvents with varying polarity indices.

- Monitor degradation via HPLC with UV detection at λ = 254 nm.

Advanced Applications in Medicinal Chemistry

Q. Q4. What biological targets or pathways are associated with this compound in drug discovery?

Methodological Answer: Urea derivatives are investigated for:

- Kinase Inhibition : Structural analogs (e.g., N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea) target FLT3 and EGFR kinases via urea-mediated hydrogen bonding to ATP-binding pockets .

- Anticancer Activity : Cyanophenyl groups enhance cellular uptake, while the urea core modulates apoptosis pathways (e.g., p53/MDM2 interaction) .

Screening Protocol:

Perform molecular docking (e.g., AutoDock Vina) to predict target affinity.

Validate with in vitro kinase assays (IC₅₀ determination) and cytotoxicity studies (MTT assay on cancer cell lines).

Contradictions in Reactivity Data

Q. Q5. How can discrepancies in reported reactivity of this compound under acidic conditions be resolved?

Methodological Answer: Conflicting hydrolysis rates may arise from solvent choice or catalyst presence. For example:

- In 1M HCl (aqueous), the urea bond hydrolyzes rapidly (t₁/₂ = 2 hours at 60°C).

- In anhydrous HCl/dioxane, stability increases (t₁/₂ > 24 hours) due to reduced water activity .

Resolution Strategy:

- Replicate experiments under standardized conditions (pH, temperature, solvent).

- Use ¹³C NMR to track urea carbonyl degradation (δ ~160 ppm).

Material Science Applications

Q. Q6. Can this compound act as a monomer for high-performance polymers?

Methodological Answer: Yes, its cyanophenyl groups enable π-π stacking in phthalonitrile-based resins, enhancing thermal stability. For example:

- Copolymerization with bis(4-cyanophenyl) phenyl phosphate reduces melt viscosity (from 10,000 cP to 1,500 cP at 250°C), improving processability .

Polymerization Protocol:

Mix with diaminobenzene (1:1 molar ratio) in NMP.

Cure stepwise (150°C for 2 hours, 250°C for 4 hours).

Characterize via TGA (decomposition onset >450°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.